1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene
Overview
Description
1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H7Cl2F3 It is a derivative of benzene, where two chlorine atoms and a trifluoropropyl group are substituted at the 1, 3, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichlorobenzene with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination of benzene followed by selective substitution reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoropropyl group can enhance its binding affinity to specific targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorobenzene: A simpler derivative with only chlorine substituents.
1,3-Dichloro-2-fluorobenzene: Contains a fluorine atom instead of the trifluoropropyl group.
1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene: Similar structure with a shorter trifluoroalkyl chain.
Uniqueness
1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,3-dichloro-2-(3,3,3-trifluoropropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3/c10-7-2-1-3-8(11)6(7)4-5-9(12,13)14/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITDEMGBNBNGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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